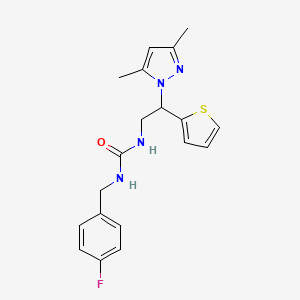

![molecular formula C6H11N3O2S B2390831 4-Imino-2-thia-1,3-diazaspiro[4.4]nonane 2,2-dioxide CAS No. 2034460-52-9](/img/structure/B2390831.png)

4-Imino-2-thia-1,3-diazaspiro[4.4]nonane 2,2-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "7-imino-7lambda6-thia-1,3-diazaspiro[4.4]nonane-2,4,7-trione" and "7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione" are somewhat similar to the requested compound. They are both heterocyclic compounds with a spiro configuration .

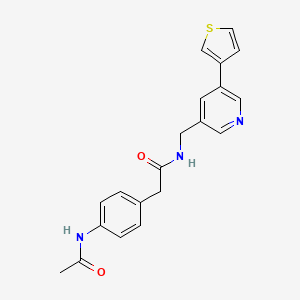

Molecular Structure Analysis

The InChI code for “7-imino-7lambda6-thia-1,3-diazaspiro[4.4]nonane-2,4,7-trione” is 1S/C6H9N3O3S/c7-13(12)2-1-6(3-13)4(10)8-5(11)9-6/h3H,1-2H2,(H2,7,12)(H2,8,9,10,11) . For “7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione”, the InChI code is 1S/C6H8N2O2S/c9-4-6(1-2-11-3-6)8-5(10)7-4/h1-3H2,(H2,7,8,9,10) .

Physical And Chemical Properties Analysis

The molecular weight of “7-imino-7lambda6-thia-1,3-diazaspiro[4.4]nonane-2,4,7-trione” is 203.22 , and for “7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione” it is 172.21 . Both compounds are in powder form .

Aplicaciones Científicas De Investigación

- Synthesis : 4-Imino-2-thia-1,3-diazaspiro[4.4]nonane 2,2-dioxide (let’s call it “Compound X”) can be synthesized by reacting 2-aminobenzothiazole with ethyl cyanoacetate under solvent-free conditions at 150°C .

- Biological Activities : Compound X and its derivatives exhibit pronounced in vitro antibacterial activities against both Gram-positive and Gram-negative bacteria, as well as fungi. Some derivatives show excellent antimicrobial activity .

- While not directly studied for anticancer properties, related iminopyrrolidone compounds (such as imexon) have been investigated as potential anticancer agents due to their selective growth inhibitory effects against multiple myeloma .

- Compound X could serve as a precursor for the synthesis of 2-imino-1,3,4-oxadiazolines. These heterocyclic compounds have broad substrate scope and are relevant in organic chemistry .

- A novel strategy involves converting N,N’-disubstituted thioureas and acryloyl chloride into imino-1,3-thiazinan-4-one derivatives. These compounds have biological significance and can be synthesized efficiently .

- Fused heterocyclic compounds, including pyrimido benzothiazoles (to which Compound X belongs), have wide-ranging pharmacological properties. These include antiviral, antitumor, anti-inflammatory, antihypertensive, and anti-allergy effects .

Medicinal Chemistry and Antibacterial Activity

Anticancer Research

Organic Transformations and Oxadiazolines

Thiazinan-4-one Derivatives

Pharmacological Properties

Safety and Hazards

Propiedades

IUPAC Name |

2,2-dioxo-2λ6-thia-1,3-diazaspiro[4.4]non-3-en-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2S/c7-5-6(3-1-2-4-6)9-12(10,11)8-5/h9H,1-4H2,(H2,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBOZMAVXIYHFKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)C(=NS(=O)(=O)N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2390756.png)

![N-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B2390757.png)

![5-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one](/img/structure/B2390759.png)

![N-(2-chlorophenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2390761.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2390764.png)

![methyl 2-[9-(5-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2390765.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B2390768.png)

![1-(4-Methylpiperidin-1-yl)-2-[[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]ethanone](/img/structure/B2390771.png)